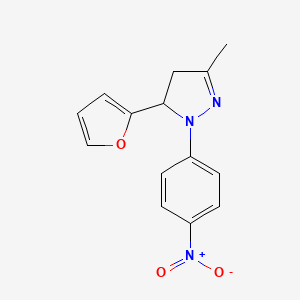

5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

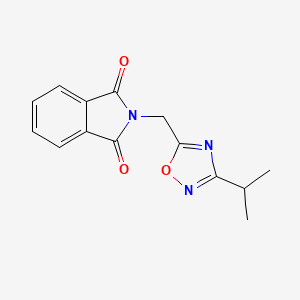

5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a furan ring, a pyrazole ring, and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mécanisme D'action

Target of Action

Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been identified as potential therapeutics targeting iron acquisition in mycobacterial species . They interact with a protein target known as MbtI from Mycobacterium tuberculosis .

Mode of Action

Similar compounds have been found to interfere with iron homeostasis in mycobacteria . They achieve this by inhibiting the salicylate synthase MbtI, an enzyme that catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis .

Biochemical Pathways

The compound likely affects the biochemical pathways related to iron acquisition in mycobacteria . By inhibiting the salicylate synthase MbtI, it disrupts the production of siderophores that are essential for the bacteria to acquire iron . This metal acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .

Result of Action

By inference from similar compounds, it can be suggested that the compound’s action could lead to a disruption in the iron homeostasis of mycobacteria, thereby inhibiting their growth and proliferation .

Analyse Biochimique

Biochemical Properties

5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s nitrophenyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . Additionally, the furan ring can engage in π-π interactions with aromatic amino acids in proteins, further influencing its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as changes in cell proliferation, apoptosis, and differentiation. Furthermore, the compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and shifts in metabolic fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions. The nitrophenyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition . Additionally, the compound can interact with DNA and RNA, affecting gene expression and transcriptional regulation . These interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods . In vivo studies indicate that it undergoes metabolic degradation, leading to the formation of various metabolites . Long-term exposure to the compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications. Additionally, the compound’s efficacy in modulating specific biochemical pathways is dose-dependent, with higher doses leading to more pronounced effects.

Méthodes De Préparation

The synthesis of 5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of furan derivatives with hydrazine and nitrophenyl compounds. One common method includes the cyclization of 1-(4-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one with hydrazine hydrate under reflux conditions. The reaction is carried out in ethanol as a solvent, and the product is purified by recrystallization .

Analyse Des Réactions Chimiques

5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Comparaison Avec Des Composés Similaires

Similar compounds include other furan and pyrazole derivatives, such as:

5-(4-nitrophenyl)furan-2-carbaldehyde: This compound shares the furan and nitrophenyl groups but lacks the pyrazole ring.

3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole: This compound lacks the furan ring but has similar structural features.

2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound contains both furan and nitrophenyl groups and has shown antimicrobial activity.

Propriétés

IUPAC Name |

3-(furan-2-yl)-5-methyl-2-(4-nitrophenyl)-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-10-9-13(14-3-2-8-20-14)16(15-10)11-4-6-12(7-5-11)17(18)19/h2-8,13H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIYWLDEOSHKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B6423270.png)

![6-benzyl-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6423281.png)

![5,6-dimethyl 7-(3-nitrophenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B6423282.png)

![9-(2-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B6423292.png)

![7-[(4-fluorophenyl)[(1,3-thiazol-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B6423356.png)

![tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B6423364.png)

![2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B6423370.png)

![6-(2-Methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B6423371.png)

![7-Bromo-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423385.png)